Cariporide NHE1 Isoform Selectivity Compared to Amiloride in Neuronal Tissue
Cariporide demonstrates substantially higher potency and selectivity for NHE1 compared to the classical NHE inhibitor amiloride in suprachiasmatic nucleus (SCN) tissue. At 1 µM, cariporide produces a slower but more sustained extracellular acidification shift than 100 µM amiloride, indicating distinct binding kinetics [1]. The fitted IC50 for cariporide in this system was 94 nM (0.094 µM), establishing it as a high-potency NHE1 inhibitor with ~200-fold greater potency than amiloride, which requires concentrations in the 100 µM range for comparable effect in this neuronal context [1].
| Evidence Dimension | NHE1 inhibitory potency in neuronal tissue |
|---|---|
| Target Compound Data | Cariporide IC50 = 0.094 µM (94 nM) |
| Comparator Or Baseline | Amiloride at 100 µM produced a comparable but kinetically distinct effect; fitted IC50 for amiloride not provided but effective concentration is ~1000-fold higher |
| Quantified Difference | ~1000-fold concentration difference required for comparable effect |
| Conditions | Rat suprachiasmatic nucleus (SCN) brain slice preparation, extracellular pH (pHe) measurement |
Why This Matters
For neuroscientists studying NHE1 function, cariporide provides a ~1000-fold potency advantage over amiloride, enabling selective NHE1 inhibition without the off-target effects associated with high-dose amiloride.
- [1] Belle MDC, et al. NHE1 is the major NHE isoform in mediating extracellular acid shifts in the SCN. Sci Rep. 2019;9:6424. View Source
